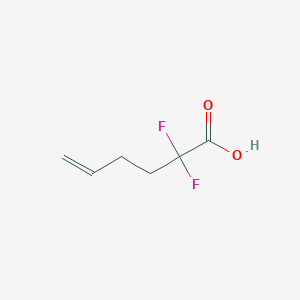

2,2-difluorohex-5-enoicacid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-difluorohex-5-enoicacid is an organic compound with the molecular formula C6H8F2O2. It is characterized by the presence of two fluorine atoms attached to the second carbon of a hexenoic acid chain. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluorohex-5-enoicacid typically involves the fluorination of hexenoic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process.

化学反応の分析

Types of Reactions: 2,2-difluorohex-5-enoicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into fluorinated alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions include fluorinated alcohols, azides, and thiols, depending on the specific reagents and conditions used.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2,2-Difluorohex-5-enoic acid and its derivatives have shown promising results as potential antimicrobial agents. Research indicates that compounds with a gem-difluoroolefin pharmacophore exhibit enhanced activity against various pathogens. For instance, derivatives of 6,6-difluorohex-5-enoic acid have been tested for their efficacy against bacterial strains and have demonstrated a favorable profile compared to traditional antibiotics .

Insecticidal Properties

The compound has been studied for its insecticidal and acaricidal activities. It has been found effective against pests such as the tobacco budworm (Heliothis virescens) and spider mites (Tetranychus spp.). Field trials have indicated that formulations containing 2,2-difluorohex-5-enoic acid outperform several conventional insecticides in terms of both efficacy and safety .

Table 1: Biological Activity of 2,2-Difluorohex-5-enoic Acid Derivatives

| Compound Name | Target Pest | EC80 (ppm) | Toxicity Level |

|---|---|---|---|

| CGA 304'111 | Heliothis virescens | 12.5 | Moderate |

| CGA 304'112 | Nilaparata lugens | 9 | High |

| CGA 304'113 | Tetranychus spp. | 3 | Moderate |

Agricultural Applications

Pesticide Development

Due to its effectiveness in controlling agricultural pests, 2,2-difluorohex-5-enoic acid is being explored as an active ingredient in pesticide formulations. Its unique fluorinated structure enhances its stability and bioactivity in various environmental conditions. Studies have shown that the compound can inhibit the β-oxidation of fatty acids in insects, leading to metabolic disruption and death .

Case Study: Field Trials

In a series of field trials conducted over two growing seasons, formulations containing 2,2-difluorohex-5-enoic acid were applied to crops infested with common pests. The results indicated a significant reduction in pest populations compared to untreated controls, with minimal impact on beneficial insects. This highlights the compound's potential for use in integrated pest management strategies .

Synthetic Chemistry Applications

Building Block in Synthesis

In synthetic organic chemistry, 2,2-difluorohex-5-enoic acid serves as a versatile building block for the synthesis of more complex fluorinated compounds. Its reactivity allows for various transformations, including nucleophilic additions and coupling reactions. Researchers have developed multiple synthetic routes to produce this acid efficiently, utilizing it in the synthesis of pharmaceuticals and agrochemicals .

Table 2: Synthetic Routes for 2,2-Difluorohex-5-enoic Acid

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Radical Addition to Pent-4-enoic Acid Ethyl Ester | 70 | CBrClF₂ |

| Deoxifluorination | 65 | Triphenylphosphine + Bromine |

| Esterification | 80 | Methanol |

作用機序

The mechanism of action of 2,2-difluorohex-5-enoicacid involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to the inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical research .

類似化合物との比較

- 2,2-Difluoropropanoic acid

- 2,2-Difluorobutanoic acid

- 2,2-Difluoropentanoic acid

Comparison: Compared to these similar compounds, 2,2-difluorohex-5-enoicacid is unique due to its longer carbon chain and the presence of a double bond. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill .

生物活性

2,2-Difluorohex-5-enoic acid (CAS Number: 60800-95-5) is an organic compound characterized by its unique structural features, including two fluorine atoms and a double bond in its hexenoic acid chain. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture.

The molecular formula of 2,2-difluorohex-5-enoic acid is C6H8F2O2. It can be synthesized through several methods, primarily involving the fluorination of hexenoic acid derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reactivity of the fluorinated compound allows it to participate in various chemical reactions, including oxidation and reduction, which are crucial for its biological activity.

Mechanism of Biological Activity

The biological activity of 2,2-difluorohex-5-enoic acid is largely attributed to its interaction with biomolecules. The presence of fluorine enhances its reactivity, allowing it to form stable complexes with enzymes and proteins. This interaction can lead to the modulation or inhibition of specific biochemical pathways, making it a valuable compound in biochemical research.

1. Medicinal Chemistry

Research indicates that 2,2-difluorohex-5-enoic acid may serve as a pharmaceutical intermediate. Its ability to modulate biological pathways suggests potential applications in treating diseases such as viral infections and cancer. For instance, compounds with similar structures have been explored for their effects on toll-like receptors (TLRs), which play a critical role in immune response modulation .

2. Insecticidal Activity

Studies have shown that derivatives of difluorohex-5-enoic acid exhibit significant insecticidal properties. For example, compounds containing the gem-difluorovinyl pharmacophore have demonstrated effectiveness against pests like the tobacco budworm (Heliothis virescens) and banded cucumber beetle (Diabrotica balteata). This activity is believed to result from the inhibition of β-oxidation of fatty acids in insect mitochondria .

Comparative Analysis with Related Compounds

The biological activity of 2,2-difluorohex-5-enoic acid can be compared with other fluorinated compounds. Below is a table summarizing key differences:

| Compound Name | Structure Features | Biological Activity | Applications |

|---|---|---|---|

| 2,2-Difluoropropanoic Acid | Shorter carbon chain | Moderate insecticidal | Specialty chemicals |

| 6,6-Difluorohex-5-enoic Acid | Similar but more potent | High insecticidal efficacy | Agricultural pesticides |

| 2,2-Difluorohex-5-enoic Acid | Unique double bond | Potential antiviral effects | Pharmaceutical intermediates |

Case Study 1: Antiviral Potential

A study investigated the antiviral properties of fluorinated compounds similar to 2,2-difluorohex-5-enoic acid against hepatitis B virus (HBV). The findings suggested that these compounds could enhance immune responses when administered alongside traditional antiviral therapies .

Case Study 2: Insecticide Development

In another research project focused on agricultural applications, scientists developed formulations based on difluorohex-5-enoic acid derivatives. Field trials demonstrated their effectiveness against various agricultural pests while maintaining a favorable toxicological profile compared to conventional insecticides .

特性

IUPAC Name |

2,2-difluorohex-5-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-2-3-4-6(7,8)5(9)10/h2H,1,3-4H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJBSVUVEKGYLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。